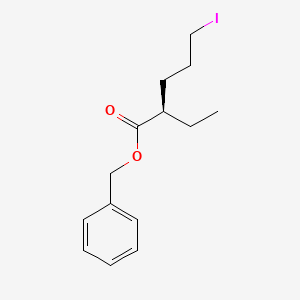
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one is a compound of significant interest in the field of chemistry due to its unique structure and potential applications. This compound features an azetidine ring substituted with two nitro groups and an iodoethanone moiety, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides, resulting in the reduction of nitro groups to amino groups.
Substitution: The iodo group in the compound can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include nitric acid for nitration, iodine for iodination, and hydrogen gas or metal hydrides for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological systems, particularly in understanding the effects of nitro and iodo groups on biological activity.
Industry: The compound can be used in the production of materials with specific properties, such as explosives or propellants, due to its energetic nature.
Mecanismo De Acción
The mechanism of action of 1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one involves its interaction with molecular targets and pathways in biological systems. The nitro groups can undergo reduction to form reactive intermediates, which can interact with cellular components. The iodoethanone moiety may also play a role in the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
1-(3,3-Dinitroazetidin-1-yl)-2-iodoethan-1-one can be compared with other similar compounds, such as:
1-(3,3-Dinitroazetidin-1-yl)ethanone: This compound lacks the iodo group and may have different reactivity and applications.
2-Bromo-1-(3,3-dinitroazetidin-1-yl)ethanone: The presence of a bromo group instead of an iodo group can lead to different chemical properties and reactivity.
1-(3,3-Dinitroazetidin-1-yl)-2-chloroethan-1-one: The chloro derivative may have different applications and reactivity compared to the iodo compound.
The uniqueness of this compound lies in its specific combination of nitro, iodo, and azetidine functionalities, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
925206-68-4 |
|---|---|
Fórmula molecular |
C5H6IN3O5 |
Peso molecular |
315.02 g/mol |
Nombre IUPAC |
1-(3,3-dinitroazetidin-1-yl)-2-iodoethanone |
InChI |
InChI=1S/C5H6IN3O5/c6-1-4(10)7-2-5(3-7,8(11)12)9(13)14/h1-3H2 |
Clave InChI |
ZJAWKXCGDDGRNF-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)CI)([N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


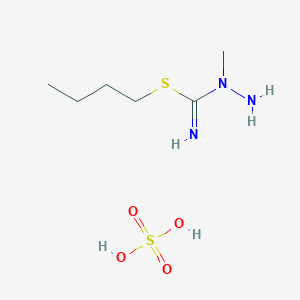
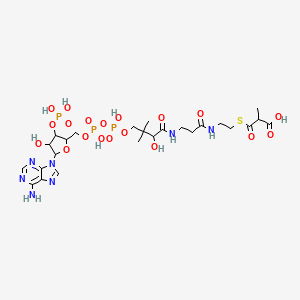
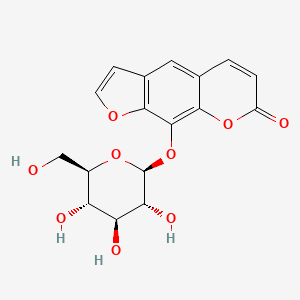
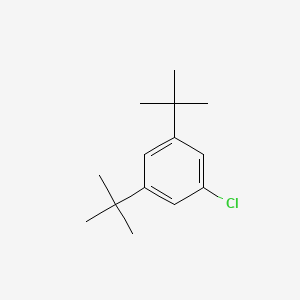

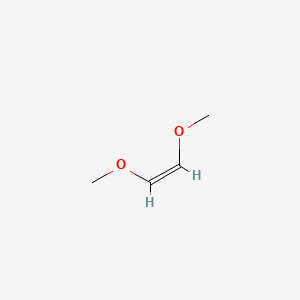
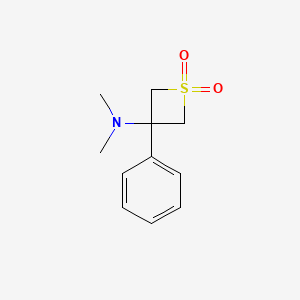
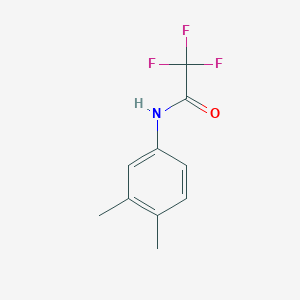
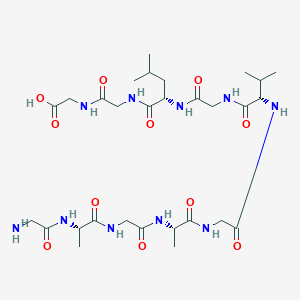

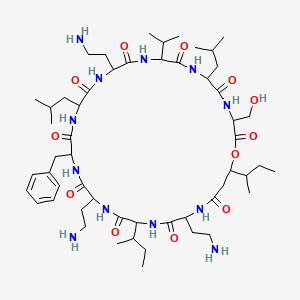

![{[2,6-Bis(3-methylbut-2-en-1-yl)cyclohex-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14168817.png)
